N'-(3-acetamidophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide
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Overview
Description
N’-(3-acetamidophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-acetamidophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of palladium-catalyzed N-arylation reactions. For instance, the Hartwig-Buchwald N-arylation of 4-(2-fluorophenyl)piperazine with appropriate precursors can be employed . The reaction conditions often include the use of polar solvents such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO) and weak inorganic bases like potassium phosphate or cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common strategies. The choice of catalysts, solvents, and purification techniques are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
N’-(3-acetamidophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-(3-acetamidophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacological agent, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N’-(3-acetamidophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The fluorophenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially affecting signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): This compound is also a fluorophenylpiperazine derivative and has been studied for its inhibitory effects on nucleoside transporters.
1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-methylphenyl)ethanone: Another fluorophenylpiperazine derivative with potential pharmacological applications.
Uniqueness
N’-(3-acetamidophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential interactions with a wide range of biological targets.
Properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN5O3/c1-16(29)25-17-5-4-6-18(15-17)26-22(31)21(30)24-9-10-27-11-13-28(14-12-27)20-8-3-2-7-19(20)23/h2-8,15H,9-14H2,1H3,(H,24,30)(H,25,29)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUXJBRWYFRMBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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